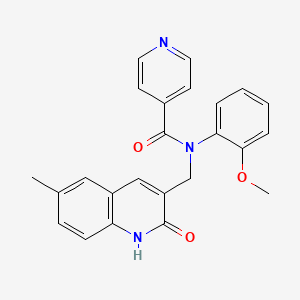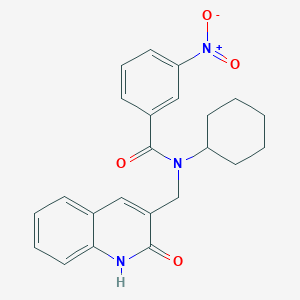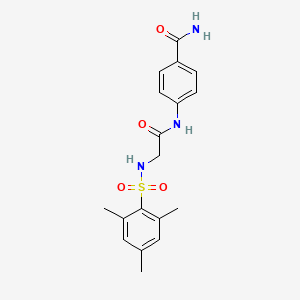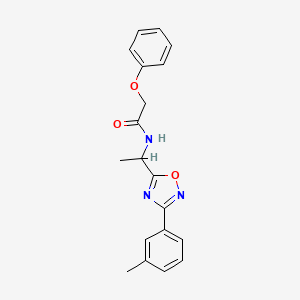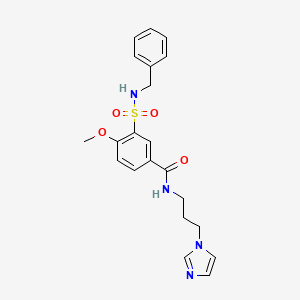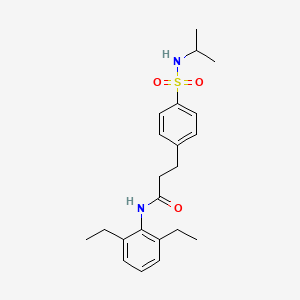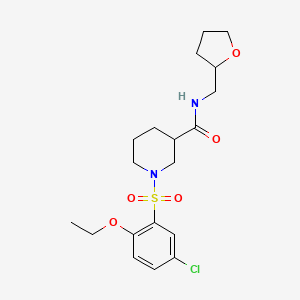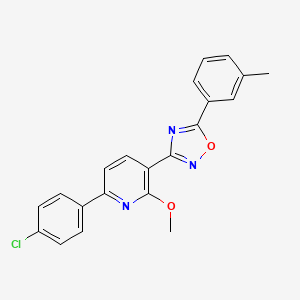
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug development, and materials science. This compound is also known by its abbreviated name, CPOX.
Mécanisme D'action
The mechanism of action of CPOX involves its ability to bind to specific targets in the body, such as enzymes or receptors, and modulate their activity. For example, CPOX has been shown to inhibit the activity of a key enzyme involved in the growth and proliferation of cancer cells, leading to their death. In addition, CPOX has also been shown to bind to certain receptors in the brain and modulate their activity, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
CPOX has been shown to have a range of biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to potential therapeutic effects in neurological disorders. In addition, CPOX has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPOX in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, CPOX is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for research. However, one limitation of using CPOX in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving CPOX. One area of interest is the development of CPOX-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the further investigation of CPOX as a potential drug candidate for the treatment of various diseases. Additionally, the development of new synthesis methods for CPOX may lead to improved yields and purity, further expanding its potential applications.
Méthodes De Synthèse
The synthesis of CPOX involves a series of chemical reactions that are well-established in the literature. One common method for synthesizing CPOX involves the condensation of 2-amino-5-methylpyridine with 4-chlorobenzaldehyde, followed by coupling with m-tolylhydrazine and cyclization with phosphoryl chloride. The resulting product is then purified through recrystallization to obtain pure CPOX.
Applications De Recherche Scientifique
CPOX has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, CPOX has also been investigated for its use as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-4-3-5-15(12-13)20-24-19(25-27-20)17-10-11-18(23-21(17)26-2)14-6-8-16(22)9-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLLMXNNHYAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

